3-Ethyl-2,2-dimethyloxirane

Descripción general

Descripción

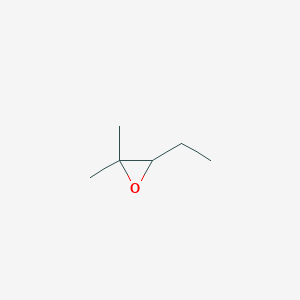

3-Ethyl-2,2-dimethyloxirane is an organic compound with the molecular formula C6H12O. It is a type of epoxide, which is a cyclic ether with a three-membered ring. This compound is also known by its systematic name, 2,2-dimethyl-3-ethyloxirane. Epoxides are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2-dimethyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-2-pentene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.

Industrial Production Methods: Industrial production of 2,3-epoxy-2-methylpentane typically involves the use of phase transfer catalysts to enhance the reaction rate and yield. The process may also employ organic halogenated oxidants and water in a reaction kettle at controlled temperatures (0-20°C) to achieve efficient epoxidation .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyl-2,2-dimethyloxirane undergoes various chemical reactions, including:

Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.

Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the oxygen atom with other groups.

Common Reagents and Conditions:

Acidic conditions: Using aqueous acid to catalyze the ring-opening reaction.

Basic conditions: Employing bases such as sodium hydroxide for nucleophilic attack on the epoxide ring.

Major Products:

Diols: Formed through the ring-opening of the epoxide under acidic or basic conditions.

Amines: Produced by the reaction of the epoxide with amines, such as o-phenylenediamine and ethylenediamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Organic Chemistry

3-Ethyl-2,2-dimethyloxirane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its epoxide structure allows for various chemical transformations, including:

- Ring-opening reactions : Under acidic or basic conditions, it can undergo ring-opening to form diols or other functionalized compounds.

- Substitution reactions : The epoxide ring can be opened by nucleophiles, leading to the substitution of the oxygen atom with other functional groups.

Material Science

Development of Epoxy Resins

This compound plays a significant role in the development of epoxy resins and polymers. The unique structural features contribute to the properties of these materials, such as:

- Thermal stability

- Chemical resistance

- Mechanical strength

These properties make epoxy resins suitable for applications in coatings, adhesives, and composite materials used in construction and automotive industries.

Pharmaceuticals

Synthesis of Bioactive Compounds

this compound is investigated for its potential use in synthesizing biologically active compounds. Its reactivity allows for the introduction of various functional groups that are crucial in drug design. For instance:

- It can serve as a precursor for synthesizing perfluoro-2,3-epoxy-2-methylpentanol, which has applications in producing fluorine-containing alcohol compounds with unique properties.

Environmental Applications

Research on Environmental Impact

Studies have explored the environmental implications of using this compound in various industrial processes. Understanding its behavior and degradation pathways can aid in assessing its environmental impact and developing safer chemical processes.

Case Study 1: Synthesis of Complex Molecules

Research has demonstrated that using this compound as an intermediate allows for efficient synthesis pathways leading to complex organic structures. The compound's ability to undergo multiple reactions enhances its utility in synthetic chemistry.

Case Study 2: Epoxy Resin Development

In material science applications, studies have shown that incorporating this compound into epoxy resin formulations significantly improves mechanical properties compared to traditional resins. This advancement has implications for industries requiring high-performance materials.

Mecanismo De Acción

The mechanism of action of 2,3-epoxy-2-methylpentane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparación Con Compuestos Similares

2,3-Epoxybutane: Another epoxide with a similar structure but different substituents.

2,3-Epoxypentane: A homologous compound with one additional carbon atom.

Uniqueness: 3-Ethyl-2,2-dimethyloxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other epoxides. Its branched structure and the presence of methyl groups influence its reactivity and the types of reactions it undergoes .

Actividad Biológica

3-Ethyl-2,2-dimethyloxirane, also known as 2,2-dimethyl-3-ethyloxirane, is an organic compound classified as an epoxide with the molecular formula C₆H₁₂O. Its unique three-membered ring structure imparts significant reactivity, making it a valuable intermediate in various chemical reactions and applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, potential applications in pharmaceuticals and material science, and relevant case studies.

This compound can be synthesized through several methods, primarily involving the epoxidation of alkenes. A common synthetic route includes the reaction of 2-methyl-2-pentene with peracids such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds via the formation of an oxirane ring, resulting in the desired epoxide.

Key Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Epoxidation of alkenes | 2-methyl-2-pentene + mCPBA | Mild temperature |

| Phase transfer catalysis | Organic halogenated oxidants + water | Controlled temperatures (0-20°C) |

The biological activity of this compound is primarily attributed to its high reactivity due to the strain in the epoxide ring. This strain makes it susceptible to nucleophilic attack, leading to various reactions, including:

- Ring-opening reactions: Under acidic or basic conditions, the epoxide can react with nucleophiles to form diols or other functionalized compounds.

- Substitution reactions: The epoxide ring can be opened by nucleophiles such as alcohols or amines, resulting in substituted products .

Biological Applications

The compound has several applications across different fields:

- Organic Synthesis: Used as an intermediate for synthesizing more complex organic molecules.

- Material Science: Employed in developing epoxy resins and polymers with specific properties.

- Pharmaceuticals: Investigated for potential use in synthesizing biologically active compounds.

Case Studies and Research Findings

Research has demonstrated that this compound exhibits promising biological activity:

- A study focused on its interaction with diamines revealed that variations in the structure of diamines influenced their reactivity with the compound. This suggests potential applications in creating novel pharmaceuticals.

- Another investigation highlighted its use as a precursor for synthesizing perfluoro-2,3-epoxy-2-methylpentanol, which has unique properties beneficial for various applications.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₁₂O | Unique branched structure; high reactivity |

| 2,3-Epoxybutane | C₄H₈O | Smaller size; less steric hindrance |

| 1,1-Dimethyloxirane | C₄H₈O | Different branching pattern; distinct properties |

Propiedades

IUPAC Name |

3-ethyl-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWXRGXOYUQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922887 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-22-9 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxy-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings regarding the reaction of perfluoro(2,3-epoxy-2-methylpentane) with diamines?

A1: While the provided abstracts [, ] don't offer specific details about the reaction products or mechanisms, they highlight that the research investigates the interaction of perfluoro(2,3-epoxy-2-methylpentane) with two different diamines: o-phenylenediamine and ethylenediamine. This suggests the research likely focuses on how the structure of the diamine influences its reactivity with the perfluorinated epoxide and the resulting products. Further research is needed to understand the specific outcomes and implications of these reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.